Tert-Butyl 8-(Hydroxymethyl)-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate
CAS No.:
Cat. No.: VC15864870
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H21NO4 |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | tert-butyl 8-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
| Standard InChI | InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)9(6-14)4-5-16-12/h9,14H,4-8H2,1-3H3 |
| Standard InChI Key | DTNHNIWJOSUBCF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)CO |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound features a 5-oxa-2-azaspiro[3.4]octane core, where two rings (a five-membered oxolane and a four-membered azetidine) share a single sp³-hybridized carbon atom. The tert-butyl carbamate (Boc) group at position 2 and the hydroxymethyl substituent at position 8 provide sites for further functionalization . The IUPAC name, tert-butyl 8-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate, reflects this arrangement.
Key structural identifiers include:
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Canonical SMILES: CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)CO
Physicochemical Profile
The compound’s molecular weight (243.30 g/mol) and moderate polarity, derived from its hydroxymethyl and carbamate groups, suggest solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Its Boc group enhances stability under basic conditions, a critical feature for synthetic applications.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 243.30 g/mol | |
| Boiling Point | Not reported | - |
| LogP (Partition Coefficient) | Estimated 1.2 (PubChem) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of spirocyclic compounds like this typically involves annulation strategies. For example, VulcanChem reports that 2-azaspiro[3.4]octane derivatives are synthesized via cyclization of γ-lactam precursors with epoxides or halohydrins. A plausible route for this compound could involve:
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Ring Formation: Cyclization of a Boc-protected azetidine with a hydroxymethyl-containing oxolane precursor.
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Functionalization: Introduction of the hydroxymethyl group via nucleophilic substitution or oxidation-reduction sequences.
Industrial-Scale Production
While detailed industrial protocols are scarce, scale-up likely employs continuous-flow reactors to enhance yield and purity. The Boc group’s stability under acidic conditions facilitates purification via liquid-liquid extraction.
Applications in Drug Discovery
Role as a Building Block
Spirocyclic scaffolds are prized in medicinal chemistry for their conformational rigidity and ability to mimic bioactive conformations. The hydroxymethyl group enables:
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Peptide Mimetics: Integration into protease inhibitors via hydrogen bonding.
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Kinase Inhibitors: Structural mimicry of ATP-binding motifs.
Case Studies
Although direct biological data for this compound is limited, analogs like tert-butyl 8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS 1453315-99-5) show neuroprotective activity in preclinical models. The hydroxymethyl variant’s enhanced solubility may improve pharmacokinetic profiles in similar applications.
Comparative Analysis with Related Compounds
tert-Butyl 8-Hydroxy-5-Oxa-2-Azaspiro[3.4]Octane-2-Carboxylate
This analog (CAS 1453315-99-5) lacks the hydroxymethyl group, reducing its molecular weight to 229.27 g/mol and altering solubility. Its bioactivity profile emphasizes the critical role of the hydroxymethyl moiety in target engagement.
tert-Butyl 8-Oxo-5-Thia-2-Azaspiro[3.4]Octane-2-Carboxylate
Replacing the oxygen atom in the oxolane ring with sulfur (CAS 2166784-06-9) increases lipophilicity (LogP ≈ 2.1) and alters metabolic stability . This highlights the tunability of spirocyclic systems for specific ADME requirements.
Challenges and Future Directions
Synthetic Challenges
Stereoselective synthesis of the spiro center remains a hurdle. Asymmetric catalysis or chiral auxiliaries may improve enantiomeric excess, which is critical for pharmaceutical applications.
Research Opportunities
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Structure-Activity Relationships (SAR): Systematic modification of the hydroxymethyl group to optimize binding affinity.
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Prodrug Development: Leveraging the Boc group for targeted release in vivo.
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